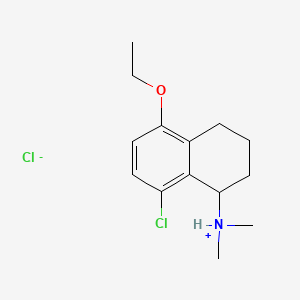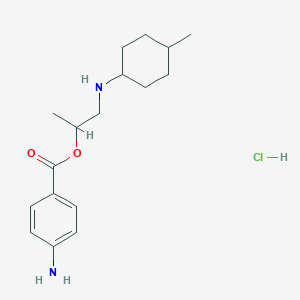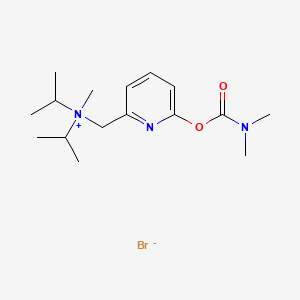
1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a spirocyclic system, which includes both oxygen and nitrogen atoms, as well as two fluorophenyl groups. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride typically involves multiple steps, including the formation of the spirocyclic system and the introduction of the fluorophenyl groups. Common synthetic routes may include:
Formation of the Spirocyclic System: This step often involves the reaction of a diol with an amine under acidic conditions to form the spirocyclic core.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where the spirocyclic core is reacted with a fluorobenzene derivative in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are often employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic system and fluorophenyl groups contribute to its unique binding properties and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-chlorophenyl)-, hydrochloride
- 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-bromophenyl)-, hydrochloride
Uniqueness
1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride is unique due to the presence of fluorine atoms in the phenyl groups, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of 1,4-Dioxa-8-azaspiro(45)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
51787-76-9 |
|---|---|
分子式 |
C23H28ClF2NO3 |
分子量 |
439.9 g/mol |
IUPAC 名称 |
4-(1,4-dioxa-8-azoniaspiro[4.5]decan-8-yl)-1,1-bis(4-fluorophenyl)butan-1-ol;chloride |
InChI |
InChI=1S/C23H27F2NO3.ClH/c24-20-6-2-18(3-7-20)23(27,19-4-8-21(25)9-5-19)10-1-13-26-14-11-22(12-15-26)28-16-17-29-22;/h2-9,27H,1,10-17H2;1H |
InChI 键 |
CKSPFAGBXFEQSV-UHFFFAOYSA-N |
规范 SMILES |
C1C[NH+](CCC12OCCO2)CCCC(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
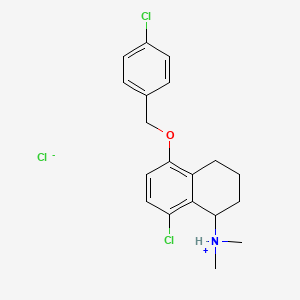

![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
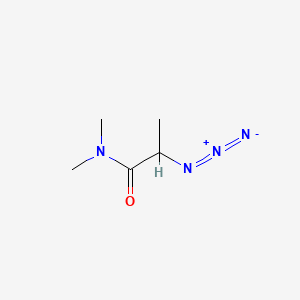

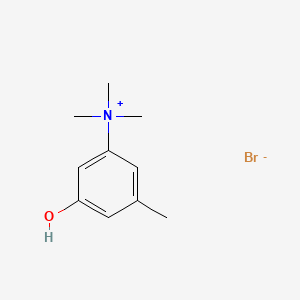
![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)

![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
